Brethaire

Description

See also: Terbutaline Sulfate (preferred); Terbutaline (has active moiety).

Properties

IUPAC Name |

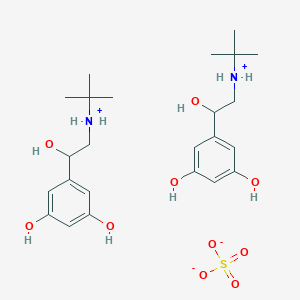

tert-butyl-[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]azanium;sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H19NO3.H2O4S/c2*1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h2*4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVSLSTULZVNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Brethaire (Terbutaline Sulfate) in Bronchial Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms by which Brethaire (terbutaline sulfate), a selective β2-adrenergic agonist, induces relaxation of bronchial smooth muscle, the primary therapeutic effect in the management of bronchospasm. The document details the underlying signaling pathways, presents quantitative pharmacological data, and outlines key experimental protocols for studying its effects.

Core Mechanism of Action: β2-Adrenergic Receptor Stimulation

This compound's therapeutic action is initiated by its selective binding to β2-adrenergic receptors, which are abundantly expressed on the surface of human bronchial smooth muscle cells.[1][2][3][4] This interaction triggers a cascade of intracellular events, culminating in smooth muscle relaxation and bronchodilation. Terbutaline (B1683087) is a potent and selective β2-adrenergic agonist, demonstrating a preferential effect on these receptors over β1-adrenergic receptors, which are more prevalent in cardiac tissue.[5][6] This selectivity contributes to its favorable therapeutic profile in treating respiratory conditions.

The binding of terbutaline to the β2-adrenergic receptor induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein.[3] This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and interacts with and activates the enzyme adenylyl cyclase.[2][4]

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[2][3][4] The subsequent elevation in intracellular cAMP levels is the pivotal event in the signaling cascade leading to bronchodilation.

Downstream Signaling Cascade: The Role of cAMP and Protein Kinase A (PKA)

The primary effector of cAMP in bronchial smooth muscle cells is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA).[2][4] The binding of cAMP to the regulatory subunits of PKA leads to the dissociation and activation of its catalytic subunits. These active catalytic subunits then phosphorylate a variety of intracellular target proteins, leading to a reduction in intracellular calcium concentrations and a decrease in the sensitivity of the contractile apparatus to calcium.[2][3]

Key downstream effects of PKA activation that contribute to bronchial smooth muscle relaxation include:

-

Phosphorylation of myosin light chain kinase (MLCK): This phosphorylation reduces the activity of MLCK, the enzyme responsible for phosphorylating myosin light chains, a critical step for muscle contraction.

-

Modulation of ion channels: PKA can phosphorylate and alter the activity of various ion channels, leading to hyperpolarization of the cell membrane and reduced calcium influx.

-

Enhanced calcium sequestration: PKA can phosphorylate phospholamban, a protein associated with the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump. This phosphorylation enhances the reuptake of calcium into the sarcoplasmic reticulum, further lowering cytosolic calcium levels.[3]

-

Inhibition of mediator release: Terbutaline can also inhibit the release of inflammatory mediators from mast cells, which contributes to its overall therapeutic effect in asthma.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters that characterize the interaction of terbutaline with the β2-adrenergic receptor and its functional effects on bronchial smooth muscle.

| Parameter | Value | Species/System | Reference |

| Binding Affinity | |||

| IC50 | 53 nM | Not specified | [6] |

| Functional Potency (cAMP Production) | |||

| EC50 | 2.3 µM | Cultured Human Airway Smooth Muscle Cells | |

| Functional Potency (Relaxation) | |||

| EC50 (Isoprenaline) | 27 nM | Human Isolated Bronchial Smooth Muscle | [1] |

| Rank Order of Potency | formoterol ≥ salmeterol (B1361061) ≥ clenbuterol (B1669167) > fenoterol (B1672521) = isoprenaline > terbutaline ≥ salbutamol (B1663637) > quinprenaline | Human Isolated Bronchial Smooth Muscle | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of terbutaline are provided below.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol describes a method to determine the binding affinity of terbutaline for the β2-adrenergic receptor in a competitive binding assay using a radiolabeled antagonist.

Objective: To determine the inhibition constant (Ki) of terbutaline for the β2-adrenergic receptor.

Materials:

-

Human bronchial smooth muscle cells (or a cell line overexpressing the human β2-adrenergic receptor)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol)

-

Unlabeled terbutaline sulfate (B86663)

-

Non-specific binding control (e.g., a high concentration of a non-selective β-antagonist like propranolol)

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture human bronchial smooth muscle cells to confluency.

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In a series of microcentrifuge tubes, add a fixed amount of the membrane preparation.

-

Add increasing concentrations of unlabeled terbutaline sulfate.

-

Add a fixed, low concentration of the radioligand (typically at or below its Kd value).

-

For the determination of non-specific binding, add a high concentration of the non-specific binding control instead of terbutaline.

-

For total binding, add only the membrane preparation and the radioligand.

-

Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each terbutaline concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the terbutaline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of terbutaline that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular cAMP Accumulation Assay

This protocol outlines a method to measure the increase in intracellular cAMP in response to terbutaline stimulation in cultured human bronchial smooth muscle cells.

Objective: To determine the EC50 of terbutaline for cAMP production.

Materials:

-

Cultured human bronchial smooth muscle cells

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Terbutaline sulfate

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based kit)

-

Plate reader capable of detecting the signal from the chosen assay kit

Procedure:

-

Cell Culture:

-

Plate human bronchial smooth muscle cells in a multi-well plate and grow them to near confluency.

-

-

Stimulation:

-

Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

Add increasing concentrations of terbutaline sulfate to the wells. Include a vehicle control.

-

Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and add lysis buffer to each well to release the intracellular cAMP.

-

-

cAMP Quantification:

-

Perform the cAMP assay according to the manufacturer's instructions. This typically involves transferring the cell lysates to an assay plate and adding the detection reagents.

-

-

Data Analysis:

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the terbutaline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of terbutaline that produces 50% of the maximal cAMP response).

-

Isolated Bronchial Smooth Muscle Contractility Assay (Organ Bath)

This protocol describes a classic pharmacological method to assess the relaxant effect of terbutaline on pre-contracted isolated bronchial tissue.

Objective: To determine the EC50 of terbutaline for the relaxation of bronchial smooth muscle.

Materials:

-

Animal model (e.g., guinea pig) or human bronchial tissue

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Contractile agent (e.g., methacholine (B1211447), histamine, or carbachol)

-

Terbutaline sulfate

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Isolate the trachea or main bronchi from the animal model or obtain human tissue.

-

Carefully dissect the tissue into rings of approximately 2-4 mm in width, ensuring the smooth muscle is intact.

-

Suspend the bronchial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

-

Equilibration and Pre-contraction:

-

Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.

-

Induce a sustained contraction by adding a submaximal concentration of a contractile agent (e.g., methacholine at its EC70-EC80 concentration).

-

-

Relaxation Response:

-

Once a stable contraction plateau is reached, add increasing cumulative concentrations of terbutaline sulfate to the organ bath.

-

Allow the tissue to reach a steady-state response at each concentration before adding the next.

-

-

Data Acquisition and Analysis:

-

Continuously record the isometric tension throughout the experiment.

-

Express the relaxation at each terbutaline concentration as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the percentage of relaxation as a function of the logarithm of the terbutaline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of terbutaline that causes 50% of the maximal relaxation).

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound in bronchial smooth muscle cells.

Caption: Experimental workflow for assessing bronchial smooth muscle contractility.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]

- 3. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 6. This compound, Brethine (terbutaline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

An In-depth Technical Guide to the Terbutaline Sulfate Signaling Pathway in Respiratory Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbutaline (B1683087) sulfate (B86663), a selective beta-2 adrenergic receptor (β2AR) agonist, is a cornerstone in the management of bronchoconstrictive respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy stems from its ability to induce bronchodilation through a well-defined signaling cascade within respiratory cells, primarily targeting airway smooth muscle. This technical guide provides a comprehensive overview of the canonical and non-canonical signaling pathways activated by terbutaline. It includes a detailed examination of the molecular players, downstream effectors, and the resulting physiological responses. Furthermore, this document presents quantitative data from key studies in structured tables and outlines detailed experimental protocols for investigating this pathway, aiming to equip researchers and drug development professionals with the critical information needed for advanced studies and therapeutic innovation.

Introduction

Terbutaline sulfate is a sympathomimetic amine with a high affinity for β2-adrenergic receptors, which are abundantly expressed in the smooth muscle of the airways.[1][2] Its primary clinical use is as a bronchodilator to alleviate bronchospasm.[2][3] The pharmacological effects of terbutaline are predominantly mediated through the activation of intracellular signaling pathways that lead to the relaxation of airway smooth muscle, thereby increasing airway caliber and improving airflow.[1][3] Understanding the intricacies of the terbutaline signaling pathway is paramount for the development of novel and more effective therapies for respiratory diseases.

The Canonical Terbutaline Signaling Pathway: Gs-cAMP-PKA Axis

The classical and most well-understood signaling pathway initiated by terbutaline involves the activation of a Gs protein-coupled receptor, the β2-adrenergic receptor.[4][5] This cascade culminates in the activation of Protein Kinase A (PKA) and subsequent cellular responses leading to bronchodilation.

Beta-2 Adrenergic Receptor Activation

Upon binding to the β2AR on the surface of airway smooth muscle cells, terbutaline induces a conformational change in the receptor.[1] This change facilitates the coupling of the receptor to the heterotrimeric Gs protein.[5][6]

Gs Protein Activation and Adenylyl Cyclase

The activated β2AR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).[5] The GTP-bound Gαs dissociates from the βγ-subunits and subsequently activates adenylyl cyclase, a membrane-bound enzyme.[3][4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][4]

cAMP and Protein Kinase A (PKA) Activation

The accumulation of intracellular cAMP is a critical step in the signaling cascade.[1][3] cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits.[7][8] The now-active catalytic subunits of PKA can phosphorylate a variety of downstream target proteins.[3][7]

Downstream Effectors of PKA and Bronchodilation

Activated PKA mediates smooth muscle relaxation through several mechanisms:

-

Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating the myosin light chain, a key step in muscle contraction.[9] This leads to a decrease in the contractile force of the smooth muscle.

-

Modulation of Intracellular Calcium (Ca2+) Levels: PKA activation leads to a decrease in intracellular calcium concentrations.[1][6] This is achieved by:

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKA can activate MLCP, which dephosphorylates the myosin light chain, further promoting relaxation.[6]

-

Modulation of Ion Channels: PKA can phosphorylate and alter the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the cell membrane and relaxation.[3]

Non-Canonical Signaling Pathways

Recent research has revealed that β2AR signaling is more complex than the canonical Gs-cAMP-PKA pathway. Other signaling molecules and pathways can be activated, contributing to the overall cellular response to terbutaline.

β-Arrestin Mediated Signaling

Upon prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the β2AR. This phosphorylation promotes the binding of β-arrestins to the receptor, which uncouples it from the Gs protein, leading to desensitization.[5][10] However, β-arrestin can also act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades that can influence cellular processes like inflammation and airway remodeling.[5][11]

Exchange Protein Directly Activated by cAMP (Epac)

cAMP can also directly activate another effector protein called Exchange protein directly activated by cAMP (Epac).[7][8] Epac is a guanine nucleotide exchange factor for the small G protein Rap1. The cAMP-Epac-Rap1 pathway has been implicated in various cellular functions, including cell adhesion, proliferation, and inflammation, and may play a role in the long-term effects of β2-agonists.[12][13]

References

- 1. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. droracle.ai [droracle.ai]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. ClinPGx [clinpgx.org]

- 6. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]

- 9. youtube.com [youtube.com]

- 10. atsjournals.org [atsjournals.org]

- 11. β2-Adrenoceptor signaling in airway epithelial cells promotes eosinophilic inflammation, mucous metaplasia, and airway contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Brethaire (Terbutaline Sulfate): A Technical Guide for Researchers

Introduction

Brethaire, the brand name for terbutaline (B1683087) sulfate (B86663), is a selective beta-2 adrenergic agonist utilized primarily for its bronchodilator properties in the management of bronchospasm associated with asthma, bronchitis, and emphysema.[1][2][3][4] As a sympathomimetic agent, its therapeutic effects are mediated through the targeted stimulation of beta-2 adrenergic receptors, predominantly located on the smooth muscle of the airways, vasculature, and uterus.[1][5][6][7] This technical guide provides an in-depth exploration of the pharmacodynamics of terbutaline sulfate, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its clinical efficacy.

Core Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

Terbutaline sulfate exerts its pharmacological effects by selectively binding to and activating beta-2 adrenergic receptors.[3][8] This interaction initiates a cascade of intracellular events, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[1][2][9]

The key steps in the signaling pathway are as follows:

-

Receptor Binding: Terbutaline binds to beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1]

-

G-Protein Activation: This binding activates a stimulatory G-protein, which in turn activates the enzyme adenylyl cyclase.[3]

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP).[1][9]

-

Protein Kinase A (PKA) Activation: The resultant increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1][3]

-

Smooth Muscle Relaxation: PKA activation initiates a series of phosphorylation events that decrease intracellular calcium concentrations, leading to the inactivation of myosin light-chain kinase and the relaxation of the bronchial smooth muscle.[1][8]

This cascade ultimately results in the widening of the airways, making it easier to breathe.[1][2]

Caption: Signaling pathway of Terbutaline as a beta-2 adrenergic agonist.

Pharmacodynamic Properties

Terbutaline exhibits a preferential effect on beta-2 adrenergic receptors, although it is not entirely selective and can have some effect on beta-1 receptors, particularly at higher doses, which can lead to cardiac stimulation.[5][10] Its primary therapeutic action is the relaxation of smooth muscle in the bronchial tree, though it also affects vascular and uterine smooth muscles.[5][6][7]

Quantitative Pharmacodynamic Data

The clinical effects of terbutaline sulfate have been quantified in various studies, demonstrating its efficacy as a bronchodilator.

| Parameter | Route of Administration | Value | Reference |

| IC50 | - | 53 nM | [5] |

| Onset of Action | Subcutaneous (0.25 mg) | ~5 minutes (measurable change) | [10] |

| Subcutaneous (0.25 mg) | ~15 minutes (clinically significant) | [10][11] | |

| Inhalation | ~5 minutes | [2] | |

| Oral | ~30-45 minutes | [2] | |

| Peak Effect | Subcutaneous (0.25 mg) | 30 to 60 minutes | [10] |

| Duration of Action | Subcutaneous | 1.5 to 4 hours | [2][10] |

| Inhalation | 3 to 6 hours | [2][11] | |

| Oral | 4 to 8 hours | [2] | |

| Effect on FEV1 | Inhalation (1 mg) | 14% mean increase | [12] |

| Subcutaneous (0.25 mg) | ≥15% increase | [9][10] | |

| Peak Plasma Concentration (Cmax) | Subcutaneous (0.25 mg) | 5.2 - 5.3 ng/mL | [6][10] |

| Time to Peak Plasma Concentration (Tmax) | Subcutaneous | ~20-30 minutes | [6][10] |

| Elimination Half-life | Subcutaneous | ~2.9 hours | [8][10] |

| Oral | ~3.4 hours | [8] |

Experimental Protocols

The pharmacodynamic properties of terbutaline have been established through controlled clinical trials. Below are summaries of typical experimental methodologies.

Study on Exercise-Induced Bronchospasm

-

Objective: To investigate the effect of aerosolized terbutaline sulfate on exercise-induced bronchospasm.[13]

-

Study Design: A controlled clinical trial where asthmatic subjects were exercised to 80% of their maximal heart rate.[13]

-

Methodology:

-

Baseline pulmonary function (FEV1 and MMEFR) was measured using spirometry.

-

Subjects underwent a multistage treadmill exercise protocol to induce bronchospasm.

-

Pulmonary function was assessed at 5, 15, and 30 minutes post-exercise.

-

After a rest period allowing pulmonary function to return to baseline, subjects received either 0.50 mg of aerosolized terbutaline sulfate or a placebo.

-

The exercise protocol was repeated, and pulmonary function was reassessed.[13]

-

-

Results: Pre-terbutaline and post-placebo exercise led to a significant reduction in FEV1 and MMEFR. After treatment with terbutaline, bronchospasm was prevented, and bronchodilation was observed (P < 0.01).[13]

Caption: Experimental workflow for a study on exercise-induced bronchospasm.

Study on Mucociliary Clearance

-

Objective: To assess the effect of terbutaline sulfate aerosol on lung mucociliary clearance in patients with mild stable asthma.[12]

-

Study Design: A double-blind, placebo-controlled, cross-over study.[12]

-

Methodology:

-

Ten patients with mild stable asthma were enrolled.

-

Ventilatory function (FEV1) and whole lung mucociliary clearance were assessed on three separate occasions: a control day, followed by placebo or terbutaline inhalation in a randomized order.

-

Mucociliary clearance was measured using an in vivo radioaerosol technique.

-

On the treatment day, patients inhaled 1 mg of terbutaline sulfate from a metered-dose inhaler.

-

The percentage of radioaerosol retained in the lungs was measured after 6 hours.[12]

-

-

Results: Terbutaline produced significant bronchodilation (mean FEV1 increase of 14%, P < 0.01) compared to placebo. However, it did not enhance mucociliary clearance; the rate of particle removal from the lungs was similar across control, placebo, and drug studies.[12]

Conclusion

This compound (terbutaline sulfate) is a potent and selective beta-2 adrenergic agonist that effectively induces bronchodilation through the cAMP-mediated signaling pathway, leading to smooth muscle relaxation. Its pharmacodynamic profile is characterized by a rapid onset of action and clinically significant improvement in pulmonary function, as demonstrated in numerous controlled studies. While highly effective as a bronchodilator, its effects on other physiological processes, such as mucociliary clearance, may be limited. This guide provides a foundational understanding of the pharmacodynamics of terbutaline, essential for researchers and professionals in drug development and respiratory medicine.

References

- 1. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pillintrip.com [pillintrip.com]

- 5. selleckchem.com [selleckchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Terbutaline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. droracle.ai [droracle.ai]

- 10. drugs.com [drugs.com]

- 11. Beta-2 Agonists - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine [picmonic.com]

- 12. Effects of terbutaline sulphate aerosol on bronchodilator response and lung mucociliary clearance in patients with mild stable asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacologic effect of aerosolized terbutaline sulfate in exercise-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Terbutaline in Pulmonary Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of terbutaline (B1683087), a selective β2-adrenergic receptor agonist, with a focus on its application in pulmonary research. This document details the mechanism of action, key quantitative data, experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Primary Molecular Target: The β2-Adrenergic Receptor

Terbutaline's primary therapeutic effect in the pulmonary system is mediated through its selective binding to and activation of the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] This interaction is the cornerstone of its use as a bronchodilator in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Binding Affinity and Efficacy

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 (β2-Adrenergic Receptor) | 53 nM | Not Specified | [1] |

| EC50 (cAMP Formation) | 2.3 µM | Human Airway Smooth Muscle (HASM) Cells | [4] |

| Maximum Response (cAMP Formation) | 38% (relative to Isoprenaline) | Human Airway Smooth Muscle (HASM) Cells | [4] |

Table 1: Quantitative data on Terbutaline's interaction with the β2-Adrenergic Receptor.

Terbutaline is characterized as a partial agonist for cAMP formation in human airway smooth muscle cells when compared to the full agonist isoprenaline.[4]

Signaling Pathway

Upon binding to the β2-AR on airway smooth muscle cells, terbutaline induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[2] This initiates a signaling cascade that results in bronchodilation.

The canonical signaling pathway is as follows:

-

G Protein Activation: The activated β2-AR catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates several downstream targets within the airway smooth muscle cell, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation and bronchodilation.[2]

Secondary and Other Molecular Interactions

While the β2-AR is the primary target, research has indicated other molecular interactions of terbutaline that may contribute to its overall pharmacological profile.

Butyrylcholinesterase (BChE)

Terbutaline has been shown to be a competitive and reversible inhibitor of all butyrylcholinesterase (BChE) variants.[1] The dissociation constants (Ki) for different homozygotes have been determined.

| BChE Variant | Dissociation Constant (Ki) |

| UU homozygote | 0.18 mM |

| FF homozygote | 0.31 mM |

| AA homozygote | 3.3 mM |

Table 2: Dissociation constants of Terbutaline for Butyrylcholinesterase Variants.[1]

The clinical significance of this inhibition in the context of pulmonary disease is not fully elucidated but warrants further investigation.

Effects on Inflammatory Cells

Terbutaline can also exert effects on inflammatory cells present in the airways. It has been shown to inhibit the antigen-induced release of histamine (B1213489) from passively sensitized human lung tissue.[1] More recently, studies have demonstrated that terbutaline can upregulate T helper-17 (Th17) cells in a PKA-dependent manner, suggesting a potential role in modulating airway inflammation.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of terbutaline.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of terbutaline for the β2-AR using a competition binding assay.

Detailed Steps:

-

Membrane Preparation:

-

Culture cells expressing the human β2-AR (e.g., HEK293 or CHO cells) or use lung tissue homogenates.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.[6]

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 10-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol) at a concentration near its Kd.

-

Increasing concentrations of unlabeled terbutaline (e.g., from 10^-10 M to 10^-4 M).

-

For determining non-specific binding, a high concentration of a non-selective β-antagonist (e.g., 10 µM propranolol) is used instead of terbutaline.

-

-

The final assay volume is typically 100-250 µL.

-

-

Incubation and Filtration:

-

Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of terbutaline and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol describes a method to measure the ability of terbutaline to stimulate the production of intracellular cAMP in cultured cells.

Detailed Steps:

-

Cell Culture and Plating:

-

Culture human airway smooth muscle (HASM) cells in an appropriate growth medium.

-

Seed the cells into 24- or 96-well plates and grow to near confluency.

-

-

Pre-incubation and Stimulation:

-

Wash the cells with a serum-free medium or buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (e.g., 0.5 mM), for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.[7]

-

Add increasing concentrations of terbutaline (e.g., from 10^-9 M to 10^-3 M) and incubate for a specific time (e.g., 10-30 minutes) at 37°C.[8]

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial ELISA kit).

-

Measure the intracellular cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.[9][10]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of terbutaline and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

-

Isolated Tracheal Ring Assay for Functional Assessment

This ex vivo protocol assesses the functional effect of terbutaline on airway smooth muscle relaxation.

Detailed Steps:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Carefully clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.[11]

-

-

Mounting and Equilibration:

-

Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Apply an optimal resting tension (e.g., 1.0-1.5 g) and allow the tissue to equilibrate for at least 60-90 minutes, with periodic washing.[11]

-

-

Pre-contraction and Drug Addition:

-

Induce a stable, submaximal contraction using a contractile agent such as carbachol (e.g., 1 µM) or histamine (e.g., 10 µM).

-

Once the contraction has reached a plateau, add terbutaline in a cumulative manner in increasing concentrations (e.g., from 10^-9 M to 10^-4 M) to the organ bath, allowing the response to stabilize between additions.

-

-

Data Analysis:

-

Record the relaxant responses to terbutaline.

-

Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent.

-

Plot the percentage of relaxation against the log concentration of terbutaline to generate a concentration-response curve and determine the EC50 and Emax values.

-

Conclusion

Terbutaline's primary molecular target in the pulmonary system is the β2-adrenergic receptor. Its action as a partial agonist at this receptor initiates a well-defined signaling cascade involving Gs proteins, adenylyl cyclase, and cAMP, ultimately leading to the activation of PKA and airway smooth muscle relaxation. While secondary interactions with molecules like butyrylcholinesterase and effects on inflammatory cells have been identified, its therapeutic efficacy as a bronchodilator is predominantly attributed to its action on the β2-AR. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of terbutaline and other β2-adrenergic agonists in pulmonary research and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. droracle.ai [droracle.ai]

- 3. youtube.com [youtube.com]

- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The β2-adrenergic receptor agonist terbutaline upregulates T helper-17 cells in a protein kinase A-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Brethaire's (Terbutaline Sulfate) Effect on Cyclic AMP Levels In Vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Brethaire (terbutaline sulfate) on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Terbutaline (B1683087) is a selective beta-2 adrenergic receptor agonist widely used as a bronchodilator. Its therapeutic effects are primarily mediated through the modulation of the cAMP signaling pathway. This document details the underlying signaling mechanisms, presents quantitative data from in vitro studies, and provides detailed experimental protocols for researchers investigating this pathway.

Core Signaling Pathway

Terbutaline exerts its effects by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors.[1] This activation initiates a signaling cascade that leads to the production of the second messenger, cAMP. The key steps are as follows:

-

Receptor Binding: Terbutaline selectively binds to the beta-2 adrenergic receptor on the cell surface.

-

G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs alpha subunit dissociates from the beta-gamma subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit then binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.[1]

-

Downstream Effects: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a cellular response, such as smooth muscle relaxation.[1]

Quantitative Data on Terbutaline's Effect on cAMP Levels

The following tables summarize quantitative data from in vitro studies investigating the dose-response relationship of terbutaline on cAMP production.

Table 1: Dose-Response of Terbutaline on cAMP Formation in Human Airway Smooth Muscle (HASM) Cells

| Parameter | Value | Reference |

| EC50 | 2.3 µM | [2] |

| Maximum Response | 38% (compared to isoproterenol) | [2] |

Table 2: Qualitative Effects of Terbutaline on cAMP Levels in Various Tissues

| Tissue/Cell Type | Effect on cAMP | Reference |

| Rat Uterus | Increase | [3] |

| Dog Bronchus | Significant Increase | [3] |

| Rat Myocardium | Small Effect | [3] |

| Human Myometrium | No stimulation of cAMP production | [4] |

| Human Mononuclear Leukocytes | Increase | [4] |

Note: The study on human myometrial cells showed no direct stimulation of cAMP production by terbutaline, suggesting potential tissue-specific differences in signaling pathways or receptor coupling.[4]

Experimental Protocols

This section provides a detailed, synthesized protocol for an in vitro experiment to measure the effect of terbutaline on cAMP levels in cultured cells. This protocol is a composite based on common methodologies described in the literature.

Experimental Workflow Diagram

Detailed Step-by-Step Protocol

1. Cell Culture and Seeding:

-

Cell Line: Human Airway Smooth Muscle (HASM) cells are a relevant and commonly used model. Other potential cell lines include human bronchial epithelial cells (HBECs) or rat myometrial cells, depending on the research question.

-

Culture Medium: Culture cells in appropriate media (e.g., DMEM/F-12 for HASM cells) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Seeding: Seed cells into 96-well or 24-well plates at a density that will allow them to reach 80-90% confluency on the day of the experiment.

-

Incubation: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

2. Reagent Preparation:

-

Terbutaline Sulfate (B86663) Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of terbutaline sulfate in sterile water or a suitable buffer.

-

Phosphodiesterase (PDE) Inhibitor Stock Solution: Prepare a stock solution of a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in DMSO. A final concentration of 100-500 µM IBMX is commonly used to prevent the degradation of cAMP.

-

Assay Buffer: Use a buffered saline solution such as Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-bicarbonate medium for cell incubations.

3. Cell Treatment:

-

Pre-incubation with PDE Inhibitor:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed assay buffer.

-

Add assay buffer containing the desired final concentration of IBMX to each well.

-

Incubate for 15-30 minutes at 37°C.

-

-

Stimulation with Terbutaline:

-

Prepare serial dilutions of terbutaline in assay buffer containing IBMX to achieve the desired final concentrations.

-

For a dose-response experiment , add different concentrations of terbutaline to the wells. Include a vehicle control (assay buffer with IBMX only).

-

For a time-course experiment , add a fixed concentration of terbutaline to the wells and terminate the reaction at different time points (e.g., 0, 1, 5, 10, 20, 30 minutes).

-

Incubate for the desired time at 37°C.

-

4. Cell Lysis and cAMP Measurement:

-

Lysis:

-

Terminate the stimulation by aspirating the terbutaline-containing buffer.

-

Add a lysis buffer provided with the cAMP assay kit to each well.

-

Incubate as per the kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

-

-

cAMP Assay:

-

Several methods can be used to quantify cAMP levels:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercial kits are widely available and offer high sensitivity and a non-radioactive method. These assays are typically based on the competitive binding of cAMP from the sample and a known amount of labeled cAMP to a specific antibody.

-

Radioimmunoassay (RIA): A highly sensitive method that uses a radiolabeled cAMP (e.g., with 125I) in a competitive binding assay.

-

Homogeneous Time-Resolved Fluorescence (HTRF): This is a high-throughput method that uses fluorescence resonance energy transfer (FRET) between a fluorescently labeled cAMP and a labeled antibody.

-

-

Follow the specific instructions of the chosen cAMP assay kit for preparing standards, adding reagents, and incubation times.

-

5. Data Analysis:

-

Standard Curve: Generate a standard curve by plotting the signal (e.g., absorbance, radioactivity, or fluorescence ratio) against the known concentrations of cAMP standards provided in the kit.

-

cAMP Concentration Calculation: Use the standard curve to determine the concentration of cAMP in each of the experimental samples.

-

Data Normalization: Normalize the cAMP concentrations to the protein content in each well to account for variations in cell number. A Bradford or BCA protein assay can be performed on the cell lysates.

-

Curve Fitting:

-

For dose-response data , plot the normalized cAMP concentration against the logarithm of the terbutaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).

-

For time-course data , plot the normalized cAMP concentration against time to visualize the kinetics of cAMP accumulation.

-

Conclusion

This technical guide provides a foundational understanding of the in vitro effects of this compound (terbutaline sulfate) on cAMP levels. The provided signaling pathway, quantitative data, and detailed experimental protocols offer a valuable resource for researchers in the fields of pharmacology, cell biology, and drug development. Further research is warranted to explore the time-course of terbutaline-induced cAMP accumulation in various cell types and to further elucidate the nuances of beta-2 adrenergic receptor signaling in different physiological and pathological contexts.

References

- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. Effect of albuterol and terbutaline, synthetic beta adrenergic stimulants, on the cyclic 3',5'-adenosine monophosphate system in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of Terbutaline: A Technical Guide for Researchers

Published: December 15, 2025

Abstract: This technical guide provides an in-depth review of the discovery, development, and mechanism of action of Terbutaline (B1683087), a selective β2-adrenergic agonist widely used as a bronchodilator. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative pharmacological data, and visualizations of key biological pathways and developmental workflows. The document traces the historical context of its synthesis, elucidates its structure-activity relationship, and details the preclinical and clinical studies that established its therapeutic efficacy in obstructive airway diseases such as asthma and COPD.

Introduction: The Quest for a Selective Bronchodilator

The development of bronchodilator therapy in the mid-20th century was driven by the need to improve upon existing non-selective sympathomimetic agents. Adrenaline (epinephrine) and later isoprenaline were effective at relaxing airway smooth muscle, but their utility was limited by significant cardiovascular side effects, primarily due to the stimulation of β1-adrenergic receptors in the heart.[1][2][3] This clinical challenge spurred a focused research effort to develop compounds with greater selectivity for the β-adrenergic receptors located in the bronchial smooth muscle, which were later classified as β2-receptors.[2][3]

Terbutaline emerged from this research endeavor. First synthesized in 1966 and patented by the Swedish company Draco Lunds Farmacevtiska Aktiebolag, it entered medical use in 1970 and received FDA approval on March 25, 1974.[4][5][6] Terbutaline represented a significant advancement, offering potent bronchodilation with a markedly improved safety profile compared to its predecessors.

Chemical Synthesis and Structure-Activity Relationship (SAR)

The chemical synthesis of Terbutaline was a key step in its development, allowing for the creation of a molecule with specific desired properties.

Synthesis Pathway

The original patented synthesis of Terbutaline involves a multi-step process:[4]

-

Bromination: The process starts with 3,5-dibenzyloxyacetophenone, which is brominated to form 3,5-dibenzyloxybromoacetophenone.

-

Condensation: This intermediate is then reacted with N-benzyl-N-tert-butylamine, resulting in a ketone intermediate, 2-(N-benzyl-tert-butylamino)-1-(3,5-dibenzyloxyphenyl)ethanone bisulfate.

-

Reduction and Deprotection: Finally, a hydrogenation reaction using a Palladium on carbon (Pd/C) catalyst reduces the ketone and removes the benzyl (B1604629) protective groups, yielding Terbutaline.[4]

Structure-Activity Relationship

The clinical success of Terbutaline is directly attributable to key features of its chemical structure that confer β2-receptor selectivity and metabolic stability.

-

Tertiary Butyl Group: The large tertiary butyl group attached to the ethanolamine (B43304) nitrogen is crucial for its selectivity.[4] This bulky substituent sterically hinders the molecule's ability to bind effectively to the β1-adrenergic receptor, while permitting a high-affinity interaction with the more accommodating binding pocket of the β2-receptor.

-

Resorcinol (B1680541) Ring: Terbutaline possesses a resorcinol (1,3-dihydroxybenzene) ring instead of the catechol (1,2-dihydroxybenzene) ring found in adrenaline and isoprenaline.[5] The catechol structure is a substrate for the enzyme Catechol-O-methyltransferase (COMT), a major pathway for the metabolic inactivation of catecholamines. By replacing the catechol with a resorcinol moiety, Terbutaline is rendered resistant to COMT-mediated metabolism, contributing to its longer duration of action.[4]

Mechanism of Action: β2-Adrenergic Signaling

Terbutaline exerts its bronchodilatory effect by acting as a selective agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the surface of airway smooth muscle cells.[5][6]

The cAMP Signaling Cascade

Activation of the β2-adrenergic receptor by Terbutaline initiates a well-defined intracellular signaling cascade:[5][6]

-

G-Protein Activation: Ligand binding induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Stimulation: The activated Gsα-GTP complex dissociates and stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Phosphorylation and Muscle Relaxation: PKA phosphorylates several downstream target proteins, leading to a decrease in intracellular calcium concentrations and the phosphorylation of myosin light chain kinase (MLCK), which ultimately results in the relaxation of airway smooth muscle and bronchodilation.[7][8]

Receptor Desensitization

Prolonged or repeated exposure to agonists like Terbutaline can lead to receptor desensitization, a feedback mechanism that attenuates the signaling response. This process is primarily mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.[4][9][10]

-

Phosphorylation: GRKs phosphorylate the agonist-occupied β2-receptor.

-

β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin to the receptor.

-

Uncoupling and Internalization: β-arrestin binding sterically hinders the receptor's interaction with the Gs protein (uncoupling) and targets the receptor for internalization into endosomes, removing it from the cell surface and terminating the signal.[4][9]

Pharmacological Profile: Preclinical Data

The bronchodilator activity and receptor selectivity of Terbutaline were established through a series of preclinical in vitro and in vivo experiments.

In Vitro Receptor Binding and Functional Assays

Quantitative assays are used to determine a compound's affinity for its target receptor (binding) and its ability to elicit a biological response (function).

| Assay Type | Parameter | Terbutaline | Isoprenaline (non-selective) | Salbutamol | Reference |

| Receptor Binding | IC50 (β2-AR) | 53 nM | - | - | [11] |

| Functional (cAMP) | EC50 (Human Airway Smooth Muscle Cells) | 2.3 µM | 0.08 µM | 0.6 µM | [12][13] |

| Functional (Relaxation) | pD2 (Guinea Pig Gastric Fundus, β3-like) | 4.13 ± 0.08 | - | - | [10] |

Note: Data is compiled from various sources and experimental conditions may differ. pD2 is the negative logarithm of the EC50.

In Vivo Models of Bronchoconstriction

Animal models are essential for evaluating the efficacy of bronchodilator candidates in a physiological setting. The guinea pig is a commonly used species due to the sensitivity of its airways to bronchoconstricting agents.

A typical model involves inducing bronchospasm with an agent like histamine (B1213489) or methacholine (B1211447) and then administering the test compound to measure its ability to reverse or prevent the constriction.[14][15][16] Terbutaline was shown to be highly effective in antagonizing histamine-induced bronchoconstriction in guinea pigs.[14]

Clinical Development and Efficacy

Clinical trials in human subjects are the definitive step in establishing the safety and efficacy of a new drug. Terbutaline was evaluated in patients with asthma and other reversible obstructive airway diseases.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of Terbutaline has been characterized for various routes of administration.

| Parameter | Oral (10 mg) | Subcutaneous (0.5 mg) | Inhaled (4 mg) | Reference |

| Cmax (Peak Plasma Conc.) | 4.2 ± 0.3 ng/mL | 9.6 ± 3.6 ng/mL | 8.5 ± 0.7 ng/mL | [17][18][19] |

| Tmax (Time to Peak) | ~2-4 hours | ~30-60 minutes | < 30 minutes | [19][20] |

| AUC (Total Exposure) | 422 ± 22 ng/mLmin | 29.4 ± 14.2 hrng/mL | 1308 ± 119 ng/mL*min | [17][18][19] |

| Elimination Half-life | ~11-16 hours | ~3-6 hours | - | [4] |

| Bioavailability | Low (higher with inhalation) | High | High systemic availability | [18][21] |

Note: Values are means ± SD/SE from different studies and are not direct comparisons due to varying doses and methodologies.

Clinical Efficacy: Improvement in Lung Function

The primary endpoint in most bronchodilator trials is the change in Forced Expiratory Volume in one second (FEV1). Clinical studies consistently demonstrated that Terbutaline produces rapid and significant improvements in FEV1 in patients with asthma.[20][22]

| Study Details | Dose / Route | Baseline FEV1 (% predicted) | Max FEV1 Increase | Onset of Action | Reference |

| Asthmatic Children (n=10) | IV Infusion (to ~30 nmol/L) | 65% | to 96% of predicted | - | [9] |

| Asthmatic Patients (n=8) | 5 mg Oral | - | Linear relationship with serum conc. (1.6-6 ng/mL) | 60-120 minutes | [20] |

| Asthmatic Patients (n=8) | 0.5 mg Subcutaneous | - | Significant improvement | < 15 minutes | [17][20] |

| Mild Asthmatics (n=10) | 1 mg Inhaled (MDI) | - | 14% mean increase | < 5 minutes | [16][17] |

| COPD Patients (n=150) | 1.5 mg Inhaled (cumulative) | 41% | Significantly increased positive BDT | - | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development of a β2-agonist like Terbutaline.

Protocol: In Vitro Guinea Pig Tracheal Chain Relaxation

Objective: To assess the relaxant (bronchodilator) properties of a test compound on pre-contracted airway smooth muscle.

Materials:

-

Male Hartley guinea pigs (300-400g)

-

Krebs-Henseleit solution (Composition in mM: NaCl 120, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 0.5, NaHCO3 25, Dextrose 11)[24]

-

Carbogen gas (95% O2, 5% CO2)

-

Contractile agent (e.g., Histamine dihydrochloride, 10 µM)

-

Test compound (e.g., Terbutaline) and vehicle

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize a guinea pig and immediately dissect the trachea.

-

Place the trachea in cold, carbogen-gassed Krebs-Henseleit solution.

-

Carefully remove connective tissue and cut the trachea into 10-12 rings (2-3 mm wide).

-

Cut each ring open opposite the trachealis muscle and suture the rings together to form a chain.[24]

-

Suspend the tracheal chain in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Connect the chain to an isometric force transducer and apply an optimal resting tension (typically 1 g). Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

Induce a stable, submaximal contraction using a contractile agent (e.g., 10 µM histamine).

-

Once the contraction plateaus, add the test compound (or vehicle control) to the bath in a cumulative, concentration-dependent manner.

-

Record the relaxation response at each concentration until a maximal effect is achieved.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 value.

Protocol: β-Adrenergic Receptor Binding Assay (Filtration Method)

Objective: To determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.

Materials:

-

Source of receptors: Membranes prepared from cells expressing human β2-receptors (e.g., CHO or HEK-293 cells) or from lung tissue.

-

Radioligand: A high-affinity β-adrenergic antagonist, e.g., [3H]-dihydroalprenolol (DHA) or [125I]-iodocyanopindolol (ICYP).

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test compound (unlabeled) at various concentrations.

-

Non-specific binding control: A high concentration of a non-selective β-antagonist (e.g., 10 µM propranolol).

-

Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Buffer.

-

Non-specific Binding: Membranes + Radioligand + Propranolol.

-

Competition Binding: Membranes + Radioligand + Test Compound (at 8-10 concentrations).

-

-

Incubation: Add a standardized amount of membrane protein (e.g., 20-50 µg) to each well. Add the test compound or control, followed by the radioligand (at a concentration near its Kd).

-

Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer (3-4 times) to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Drug Development Workflow

The development of Terbutaline followed a logical progression from chemical design to clinical application, representative of pharmaceutical R&D in its era.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gαs is dispensable for β-arrestin coupling but dictates GRK selectivity and is predominant for gene expression regulation by β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]

- 6. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Research Portal [scholarship.libraries.rutgers.edu]

- 8. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. columbia.edu [columbia.edu]

- 10. G-protein-coupled receptor kinase specificity for beta-arrestin recruitment to the beta2-adrenergic receptor revealed by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and in vitro beta 2-adrenergic receptor responsiveness in young and elderly asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The spasmolytic effect of terbutaline on histamine induced bronchoconstriction in phenobarbital treated guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histamine dose-response curves in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. researchgate.net [researchgate.net]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Epac as a novel effector of airway smooth muscle relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetic-pharmacodynamic modeling of terbutaline bronchodilation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. 30257 [banglajol.info]

Terbutaline Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of terbutaline (B1683087), a selective β2-adrenergic receptor agonist. Terbutaline is a vital medication for managing bronchospasm associated with asthma and other respiratory conditions. A thorough understanding of its SAR is crucial for the development of new, more effective, and safer bronchodilators. This document details the key structural features of terbutaline that govern its pharmacological activity, presents quantitative data from various studies, outlines experimental protocols for assessing its activity, and visualizes the associated signaling pathways.

Core Structure-Activity Relationships of Terbutaline

Terbutaline is a phenylethanolamine derivative with a characteristic resorcinol (B1680541) ring and a bulky N-tert-butyl substituent.[1][2] The SAR of terbutaline and related β2-adrenergic agonists is well-defined, with specific molecular features being critical for receptor binding and activation. The fundamental skeleton for adrenergic agonists is a β-phenylethylamine.[3]

The Aromatic Ring: Terbutaline possesses a 3,5-dihydroxybenzene (resorcinol) ring. This is a key modification compared to catecholamines like epinephrine, which have a 3,4-dihydroxybenzene (catechol) ring. The 3,5-dihydroxy substitution makes terbutaline resistant to metabolism by catechol-O-methyltransferase (COMT), an enzyme that inactivates catecholamines.[2] This resistance contributes to its longer duration of action. For maximal agonist activity, hydroxyl groups at the 3 and 4 positions of the aromatic ring are generally essential for forming hydrogen bonds with the receptor.[3] However, the 3,5-dihydroxy arrangement in terbutaline still allows for effective receptor interaction.

The Ethanolamine (B43304) Side Chain: The ethanolamine side chain is another critical component for activity. The hydroxyl group on the β-carbon is essential for binding to the β2-adrenergic receptor, likely through hydrogen bonding. The stereochemistry at this carbon is also important, with the (R)-enantiomer being the more potent isomer.

The N-Alkyl Substituent: The bulky tertiary butyl group on the nitrogen atom is a defining feature of terbutaline and is crucial for its selectivity for the β2-adrenergic receptor over the β1 subtype.[2] Increasing the size of the alkyl substituent on the amino group generally enhances β-receptor activity while decreasing α-receptor activity.[3] This steric bulk is thought to favor interaction with a specific hydrophobic pocket in the β2 receptor, leading to its selective activation.

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data from various studies, illustrating the impact of structural modifications on the activity of terbutaline and related compounds at adrenergic receptors.

| Compound | Receptor | Assay | Parameter | Value | Reference |

| Terbutaline | β2-Adrenergic Receptor | Radioligand Binding | IC50 | 53 nM | [4] |

| Terbutaline | β2-Adrenergic Receptor | cAMP Formation | EC50 | 2.3 µM | [5] |

| Isoprenaline | β2-Adrenergic Receptor | cAMP Formation | EC50 | 0.08 µM | [5] |

| Salbutamol | β2-Adrenergic Receptor | cAMP Formation | EC50 | 0.6 µM | [5] |

| Salmeterol | β2-Adrenergic Receptor | cAMP Formation | EC50 | 0.0012 µM | [5] |

| Terbutaline | α1-Adrenoceptor | Functional Antagonism | pKB | 4.70 ± 0.09 | [6] |

| Orciprenaline | α1-Adrenoceptor | Functional Antagonism | pKB | 4.79 ± 0.17 | [6] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; pKB: Negative logarithm of the antagonist dissociation constant.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of terbutaline.

Radioligand Binding Assay for β2-Adrenergic Receptor

This assay is used to determine the binding affinity of a compound for the β2-adrenergic receptor.

1. Membrane Preparation:

-

Culture cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with a fresh assay buffer and resuspend it to a specific protein concentration.[7]

2. Binding Reaction:

-

In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]-Dihydroalprenolol), and varying concentrations of the unlabeled test compound (e.g., terbutaline).[8]

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known antagonist (e.g., propranolol).[8][9]

-

Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.[10]

3. Filtration and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[10]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to the β2-adrenergic receptor.

1. Cell Culture and Plating:

-

Culture cells expressing the β2-adrenergic receptor in a suitable medium.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

-

Wash the cells with a serum-free medium.

-

Add varying concentrations of the test compound (e.g., terbutaline) to the cells. Include a known agonist (e.g., isoproterenol) as a positive control.

-

Incubate the plate at 37°C for a specific period to allow for cAMP accumulation.

3. Cell Lysis and cAMP Measurement:

-

Lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay format, often based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) principles.[11]

4. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.

-

Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response. Efficacy can also be determined by comparing the maximal response of the test compound to that of a full agonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to terbutaline's mechanism of action and its experimental evaluation.

Caption: Terbutaline's signaling pathway leading to bronchodilation.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a cAMP accumulation functional assay.

Conclusion

The structure-activity relationship of terbutaline is a well-established field, providing a clear blueprint for the design of selective β2-adrenergic receptor agonists. The key to its success lies in the combination of a resorcinol ring for metabolic stability and a bulky N-tert-butyl group for β2-selectivity. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on novel bronchodilators. Future research may focus on fine-tuning the molecule to further improve its selectivity, duration of action, and safety profile, ultimately leading to better therapeutic options for patients with respiratory diseases.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Receptor-Ligand Binding Assays [labome.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The β2-adrenoceptor agonist bronchodilators terbutaline and orciprenaline are also weak α1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Radioligand binding and competition assays [bio-protocol.org]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

In Vivo Models for Studying Brethaire's Bronchodilatory Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vivo models and experimental protocols utilized to study the bronchodilatory effects of Brethaire (terbutaline sulfate). It is designed to offer researchers and drug development professionals a detailed understanding of the methodologies and data interpretation central to the preclinical evaluation of this and other beta-2 adrenergic agonists.

Introduction to this compound (Terbutaline Sulfate)